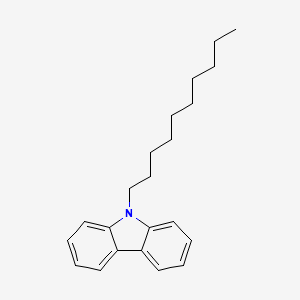

9-Decyl-9H-carbazole

Description

Properties

CAS No. |

7435-54-3 |

|---|---|

Molecular Formula |

C22H29N |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

9-decylcarbazole |

InChI |

InChI=1S/C22H29N/c1-2-3-4-5-6-7-8-13-18-23-21-16-11-9-14-19(21)20-15-10-12-17-22(20)23/h9-12,14-17H,2-8,13,18H2,1H3 |

InChI Key |

PWPJOWRICQYASG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Solubility and Aggregation

| Compound | Substituent(s) | Solubility Trends | Aggregation Behavior |

|---|---|---|---|

| 9-Decyl-9H-carbazole | Decyl (C₁₀H₂₁) | High solubility in non-polar solvents | Reduced crystallinity; amorphous |

| 9-Benzyl-9H-carbazole | Benzyl (aromatic) | Moderate solubility in polar solvents | Enhanced π-π stacking |

| 9-Hexyl-9H-carbazole | Hexyl (C₆H₁₃) | Intermediate solubility | Semi-crystalline |

| 9-(4-Bromobutyl)-9H-carbazole | Bromobutyl (C₄H₈Br) | Low solubility due to polar bromine | Crystalline; halogen bonding |

| 9-Hexadecyl-9H-carbazole | Hexadecyl (C₁₆H₃₃) | Very high solubility in hydrocarbons | Amorphous; liquid-crystalline phases |

Key Findings :

Electronic and Photophysical Properties

| Compound | Substituent Electronic Effects | Photoluminescence Quantum Yield (PLQY) | Application Relevance |

|---|---|---|---|

| This compound | Electron-donating (alkyl) | Not explicitly reported | Charge transport in OLEDs |

| 9-Phenyl-9H-carbazole | Mild electron-withdrawing (Ph) | 17–53% (solid-state) | TADF emitters in OLEDs |

| 3,6-Di-tert-butyl-9H-carbazole | Steric hindrance + electron donation | 53% (highest) | High-efficiency non-doped OLEDs |

| 9-Ethyl-3,6-bis(imidazolyl)-9H-carbazole | Polar imidazole groups | Fluorescence for cation sensing | Rare-earth ion recognition |

Key Findings :

- Alkyl chains (e.g., decyl) donate electrons via induction, stabilizing HOMO levels for hole transport .

- Methoxy and tert-butyl substituents on carbazole enhance solid-state PLQY by suppressing aggregation-caused quenching .

- Imidazole-functionalized carbazoles exhibit fluorescence shifts upon cation binding, useful in chemosensors .

Reactivity and Functionalization Potential

Key Findings :

Thermal and Mechanical Stability

| Compound | Thermal Decomposition (°C) | Mechanical Behavior |

|---|---|---|

| This compound | ~250 (estimated) | Flexible due to alkyl chain |

| 9-Phenyl-9H-carbazole | >300 | Rigid; brittle films |

| 9-Hexadecyl-9H-carbazole | ~200 | Thermotropic liquid crystals |

Preparation Methods

Reaction Protocol

-

Reagents :

-

Carbazole (1 equiv)

-

1-Bromodecane (1.2 equiv)

-

Potassium hydroxide (KOH, 2 equiv)

-

Dimethylformamide (DMF) as solvent

-

-

Procedure :

Carbazole is dissolved in anhydrous DMF, followed by the addition of KOH to deprotonate the nitrogen. 1-Bromodecane is introduced dropwise, and the mixture is refluxed at 110°C for 24 hours. The reaction is quenched with ice water, and the product is extracted using dichloromethane. Purification via column chromatography (hexane/ethyl acetate) yields this compound. -

Key Observations :

-

Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing the transition state.

-

Yield : Typical yields range from 65–72%, contingent on reaction time and stoichiometry.

-

Side Reactions : Over-alkylation (di-decyl substitution) is mitigated by using a slight excess of 1-bromodecane (1.2 equiv).

-

Friedel-Crafts Alkylation Using Lewis Acids

An alternative approach employs Friedel-Crafts alkylation with Lewis acid catalysts to activate the alkyl halide. This method is advantageous for sterically hindered substrates.

Reaction Protocol

-

Reagents :

-

Carbazole (1 equiv)

-

1-Chlorodecane (1.5 equiv)

-

Aluminum chloride (AlCl₃, 1.1 equiv)

-

Dichloromethane (DCM) as solvent

-

-

Procedure :

Carbazole and AlCl₃ are suspended in DCM at 0°C. 1-Chlorodecane is added gradually, and the mixture is stirred for 24 hours at room temperature. The reaction is quenched with aqueous ammonium chloride, and the organic layer is dried over MgSO₄. Recrystallization from ethanol affords pure product. -

Key Observations :

Phase-Transfer Catalyzed Alkylation

For large-scale synthesis, phase-transfer catalysis (PTC) offers improved efficiency by facilitating interfacial reactions between aqueous and organic phases.

Reaction Protocol

-

Reagents :

-

Carbazole (1 equiv)

-

1-Bromodecane (1.1 equiv)

-

Tetrabutylammonium bromide (TBAB, 0.1 equiv)

-

Sodium hydroxide (NaOH, 50% aqueous solution)

-

Toluene as solvent

-

-

Procedure :

Carbazole, TBAB, and NaOH solution are stirred in toluene at 80°C. 1-Bromodecane is added, and the biphasic mixture is vigorously stirred for 12 hours. The organic layer is separated, washed with water, and concentrated. The crude product is purified via recrystallization. -

Key Observations :

-

Catalyst Role : TBAB shuttles hydroxide ions into the organic phase, enhancing deprotonation.

-

Reaction Time : PTC reduces duration to 12 hours (vs. 24 hours in conventional methods).

-

Yield : Achieves 70–75% yield with minimal byproducts.

-

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation by providing rapid, uniform heating, reducing reaction times from hours to minutes.

Reaction Protocol

-

Reagents :

-

Carbazole (1 equiv)

-

1-Iododecane (1.1 equiv)

-

Potassium carbonate (K₂CO₃, 2 equiv)

-

Acetonitrile as solvent

-

-

Procedure :

A mixture of carbazole, 1-iododecane, and K₂CO₃ in acetonitrile is irradiated at 150°C for 30 minutes in a microwave reactor. The product is filtered, and residual solvent is removed under vacuum. -

Key Observations :

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Alkylation | DMF, KOH, 110°C | 65–72% | 24h | High selectivity, scalable | Long duration, solvent toxicity |

| Friedel-Crafts | DCM, AlCl₃, RT | 60–68% | 24h | Mild conditions | Low yield, side reactions |

| Phase-Transfer Catalysis | Toluene, TBAB, 80°C | 70–75% | 12h | Fast, high yield | Requires biphasic system |

| Microwave-Assisted | Acetonitrile, 150°C, 30min | 80% | 0.5h | Rapid, energy-efficient | Specialized equipment needed |

Mechanistic Insights

The alkylation proceeds via:

-

Deprotonation : Base (e.g., KOH) abstracts the N–H proton, generating a carbazole anion.

-

Nucleophilic Attack : The anion attacks the electrophilic carbon of the alkyl halide (SN2 mechanism).

-

Byproduct Formation : Excess alkylating agent leads to dialkylation, necessitating careful stoichiometry.

Purification and Characterization

-

Recrystallization : Ethanol or hexane/ethyl acetate mixtures yield white crystalline solids.

-

Spectroscopic Data :

Industrial and Research Applications

This compound serves as:

Q & A

Basic: What are the established synthetic routes for 9-Decyl-9H-carbazole, and what critical reaction parameters influence yield?

Answer:

The synthesis of this compound typically involves alkylation of the carbazole core using a decyl halide or similar electrophilic reagent. A common method includes nucleophilic substitution under basic conditions (e.g., KOH or NaH) in polar aprotic solvents like DMF or THF. For example, in analogous carbazole derivatives (e.g., 9-butyl or 9-phenylcarbazole), reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 carbazole to alkylating agent) are critical for minimizing byproducts like dialkylated species . Monitoring reaction progress via TLC or HPLC is essential, as over-alkylation can reduce purity. Post-synthesis purification often employs column chromatography or recrystallization, with yields typically ranging from 50–75% depending on steric and electronic effects .

Basic: How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure of this compound derivatives?

Answer:

SC-XRD is the gold standard for resolving molecular geometry and intermolecular interactions. For carbazole derivatives, crystals are grown via slow evaporation of solvent (e.g., ethanol or DCM). Data collection involves a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Software like SHELXT solves the phase problem, while SHELXL refines the structure using least-squares methods . Key parameters include bond angles (e.g., C–C–N ≈ 129.2° in carbazole rings) and torsional angles of the decyl chain, which influence packing efficiency. Thermal ellipsoid models and residual electron density maps validate atomic positions .

Advanced: How can researchers address discrepancies between calculated and experimental spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or DFT functional limitations. For NMR:

- Chemical shifts : Use solvent-polarity corrections (e.g., IEFPCM model) and compare with experimental data in CDCl₃ or DMSO-d₆.

- Coupling constants : Optimize dihedral angles in DFT (e.g., B3LYP/6-31G*) to match observed J-values .

For IR, anharmonic corrections (e.g., VPT2 theory) improve agreement for C–H stretching modes. Experimental-computational mismatches in UV-Vis spectra may require TD-DFT with tuned range-separated functionals (e.g., CAM-B3LYP) to account for charge-transfer transitions .

Advanced: What strategies optimize the aggregation-induced emission (AIE) properties of this compound derivatives in solid-state applications?

Answer:

AIE enhancement in carbazoles is achieved by:

- Substituent engineering : Introducing bulky groups (e.g., tert-butyl) at C-3/C-6 positions reduces π-π stacking, minimizing aggregation-caused quenching. Methoxy groups enhance intramolecular charge transfer (ICT) .

- Crystallization control : Slow cooling from DCM/hexane mixtures produces microcrystalline films with high photoluminescence quantum yields (PLQY up to 53% in solid state) .

- Thermally activated delayed fluorescence (TADF) : Employ donor-acceptor architectures with small ΔEₛₜ (e.g., carbazole-benzophenone hybrids) to enable reverse intersystem crossing .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Contain spills with absorbent materials (e.g., sand), collect in sealed containers, and dispose as hazardous waste .

- Emergency measures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 20 minutes .

Advanced: How does the introduction of decyl chains affect the charge transport properties of carbazole-based materials?

Answer:

Long alkyl chains (e.g., decyl) improve solubility and film-forming ability but may reduce charge mobility due to increased interchain distance. Balanced hole/electron mobility (>10⁻⁴ cm²/Vs) is achievable by:

- Side-chain engineering : Branched alkyl groups (e.g., tert-butyl) reduce crystallinity, enhancing isotropic charge transport .

- Doping : Blending with electron-deficient acceptors (e.g., F4-TCNQ) creates charge-transfer complexes, improving conductivity.

- Morphology control : Annealing thin films at 150°C optimizes molecular packing, as shown in tert-butyl-substituted carbazoles .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. Purity >98% is typical for research-grade material .

- ¹H/¹³C NMR : Compare integration ratios and absence of extraneous peaks (e.g., residual solvent or unreacted starting material) .

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

- Melting point : Sharp melting range (e.g., 120–122°C) indicates high crystallinity .

Advanced: What computational methods are employed to predict the photophysical behavior of this compound derivatives?

Answer:

- DFT/TD-DFT : Optimize ground-state geometries with B3LYP/6-31G* and excited states with CAM-B3LYP. Calculate HOMO-LUMO gaps to estimate optical bandgaps .

- Molecular dynamics (MD) : Simulate aggregation behavior in solvents (e.g., chloroform) using OPLS-AA force fields to correlate with experimental PLQY .

- Charge mobility : Apply Marcus theory with reorganization energies (λ ≈ 0.3 eV) and electronic couplings (J ≈ 50 meV) from dimer calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.